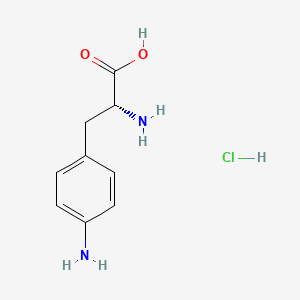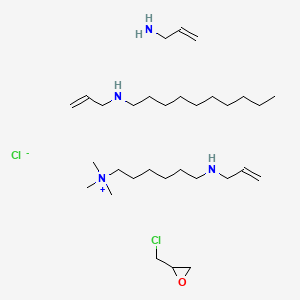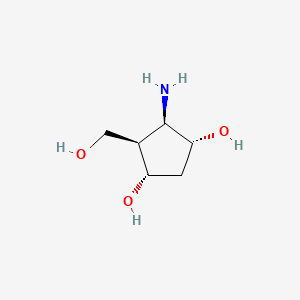
p-Amino-D-phenylalanine hydrochloride
Descripción general
Descripción
P-Amino-D-phenylalanine hydrochloride is a derivative of phenylalanine, an essential α-amino acid . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This compound is classified as neutral and nonpolar due to the inert and hydrophobic nature of the benzyl side chain .
Molecular Structure Analysis
The empirical formula of p-Amino-D-phenylalanine hydrochloride is C9H12N2O2 · HCl . It has a molecular weight of 216.66 . The SMILES string representation is Cl.NC@Hcc1)C(O)=O .Physical And Chemical Properties Analysis
P-Amino-D-phenylalanine hydrochloride is a white powder . It is soluble in water (20 mg/mL) and in 1 M HCl (50 mg/mL) . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
p-Chlorophenylalanine as a Phenylketonuria Model in Rats : p-Chlorophenylalanine, an inhibitor of phenylalanine hydroxylase, has been utilized to simulate phenylketonuria in rats, showing a marked elevation of blood and tissue phenylalanine, mimicking the amino acid imbalance seen in human PKU (Lipton et al., 1967).
Neuropsychological Symptoms in PKU Patients : A study examined the neuropsychological and intellectual presentations in continuously treated adolescents and adults with PKU, finding significant differences from controls in areas like Full-Scale IQ and motor control (Moyle et al., 2007).
Novel Therapies for PKU : Research into novel therapies for PKU includes enzyme replacement via gene transfer, transplantation, enzyme substitution, and chemical chaperones, aimed at addressing the core issue of PAH activity deficiency (Ho & Christodoulou, 2014).
Metabolic Fate of Phenylalanine in Plants : The study of phenylalanine metabolism in trees, especially in the context of wood formation and biotic interactions, is crucial, given its role in primary and secondary metabolism (Pascual et al., 2016).
Sapropterin Hydrochloride in PKU Management : Sapropterin hydrochloride, a synthetic form of tetrahydrobiopterin, enhances the activity of mutant PAH enzymes in some PKU patients, providing a pharmacological treatment option (Lachmann, 2011).
Phenylalanine and Derivatives in Material Science : Phenylalanine derivatives have been utilized in the synthesis of low-molecular-weight gelators for applications in drug delivery, tissue engineering, and environmental remediation (Das et al., 2017).
Electrochemical Sensors for Phenylalanine : Electrochemical sensors and biosensors have been developed for detecting phenylalanine, crucial for managing PKU (Dinu & Apetrei, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718476 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Amino-D-phenylalanine hydrochloride | |
CAS RN |
196408-63-6 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Amino-D-phenylalanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)




![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)


![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)



